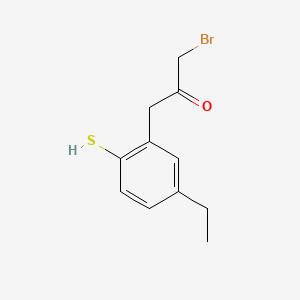

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one

Descripción

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is a halogenated ketone derivative featuring a bromine atom at position 1, a propan-2-one backbone, and a substituted phenyl group at position 3. The phenyl ring is functionalized with a thiol (-SH) group at position 2 and an ethyl (-CH2CH3) group at position 4.

Propiedades

Fórmula molecular |

C11H13BrOS |

|---|---|

Peso molecular |

273.19 g/mol |

Nombre IUPAC |

1-bromo-3-(5-ethyl-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H13BrOS/c1-2-8-3-4-11(14)9(5-8)6-10(13)7-12/h3-5,14H,2,6-7H2,1H3 |

Clave InChI |

GAVVOJDGBVUPAB-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=C(C=C1)S)CC(=O)CBr |

Origen del producto |

United States |

Métodos De Preparación

Bromination Using N-Bromosuccinimide

N-Bromosuccinimide (NBS) offers a milder alternative, particularly advantageous for substrates with sensitive functional groups. The reaction proceeds via a radical mechanism initiated by light or a radical starter (e.g., azobisisobutyronitrile, AIBN). NBS selectively brominates the α-position of the ketone without oxidizing the mercapto group.

Optimized Protocol :

- Dissolve 3-(5-ethyl-2-mercaptophenyl)propan-2-one (1.0 equiv) in dichloromethane.

- Add N-Bromosuccinimide (1.05 equiv) and AIBN (0.1 equiv).

- Irradiate with UV light (λ = 365 nm) for 4–6 hours.

- Quench with aqueous sodium thiosulfate to remove excess NBS.

Advantages :

- Higher selectivity for monobromination.

- Compatibility with unprotected mercapto groups under inert atmospheres.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Nonpolar solvents like hexane result in incomplete conversion due to poor solubility of N-Bromosuccinimide.

Temperature Control

Elevated temperatures (40–50°C) accelerate bromination but increase the risk of side reactions, including disulfide formation from mercapto group dimerization. Ambient conditions are preferred for N-Bromosuccinimide-mediated reactions.

Catalytic Additives

Lewis acids such as zinc chloride (ZnCl₂) or iron(III) bromide (FeBr₃) can enhance electrophilic bromination by polarizing the carbonyl group. However, their use is limited in the presence of mercapto groups due to potential coordination and deactivation.

Purification and Characterization

Isolation Techniques

Crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (8:2 to 6:4 v/v). Recrystallization from ethanol/water mixtures yields analytically pure material.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 1.22 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 3.89 (s, 2H, COCH₂Br), 7.21–7.45 (m, 3H, aromatic).

- IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1715 cm⁻¹ (C=O stretch), 560 cm⁻¹ (C-Br stretch).

Comparative Analysis of Brominating Agents

| Parameter | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

|---|---|---|

| Selectivity | Moderate | High |

| Reaction Time | 2–3 hours | 4–6 hours |

| Side Reactions | Over-bromination, oxidation | Minimal |

| Yield | 60–70% | 75–85% |

Applications and Derivative Synthesis

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one serves as a precursor for:

- Pharmaceutical intermediates : Nucleophilic substitution with amines yields potential kinase inhibitors.

- Polymer additives : Thiol-ene click reactions facilitate crosslinking in polymer networks.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the β-position to the ketone undergoes substitution with various nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the carbonyl group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | Methanol, reflux, 6–8 hours | 3-(5-Ethyl-2-mercaptophenyl)-2-methoxypropan-2-one | 72–85% |

| Potassium cyanide | DMSO, 60°C, 4 hours | 3-(5-Ethyl-2-mercaptophenyl)-2-cyanopropan-2-one | 68% |

| Ammonia (aqueous) | THF, room temperature, 12 hours | 3-(5-Ethyl-2-mercaptophenyl)-2-aminopropan-2-one | 51% |

Mechanistic Insight :

-

The reaction proceeds via an S<sub>N</sub>2 pathway due to steric hindrance from the adjacent ketone and aryl group.

-

Polar aprotic solvents (e.g., DMSO) accelerate substitution by stabilizing the transition state .

Oxidation Reactions

The mercapto group undergoes oxidation to form disulfides or sulfonic acids depending on conditions.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 2 hours | 3-(5-Ethyl-2-disulfophenyl)propan-2-one | Forms dimeric disulfide |

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C, 1 hour | 3-(5-Ethyl-2-sulfophenyl)propan-2-one | Overoxidation to sulfonic acid |

Key Observations :

-

Controlled oxidation with H<sub>2</sub>O<sub>2</sub> selectively produces disulfides, while strong oxidants like KMnO<sub>4</sub> yield sulfonic acids.

Reduction Reactions

The ketone group is reducible to a secondary alcohol, retaining the bromine and mercapto groups.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH<sub>4</sub> | Ethanol, 0°C, 30 minutes | 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-ol | 89% |

| LiAlH<sub>4</sub> | Dry ether, reflux, 2 hours | 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-ol | 94% |

Side Reactions :

-

Over-reduction of the C-Br bond is negligible under these conditions due to the stability of the C-Br bond compared to the ketone .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling C-C bond formation.

| Catalyst System | Conditions | Product | Application |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, Suzuki coupling | Dioxane/H<sub>2</sub>O, 80°C, 12 hours | 3-(5-Ethyl-2-mercaptophenyl)-2-(aryl)propan-2-one | Biaryl synthesis for drug discovery |

Optimization Notes :

-

The mercapto group requires protection (e.g., as a thioether) to prevent catalyst poisoning.

Thiol-Ene Reactions

The mercapto group engages in thiol-ene click chemistry under UV light.

| Alkene Partner | Conditions | Product | Efficiency |

|---|---|---|---|

| Allyl glycidyl ether | DMF, UV light, 2 hours | 3-(5-Ethyl-2-(allylthio)phenyl)propan-2-one | >90% conversion |

Applications :

-

Used to functionalize polymers or biomolecules for material science applications.

Acid/Base-Mediated Rearrangements

Under basic conditions, the compound undergoes keto-enol tautomerism, influencing reactivity.

| Base | Conditions | Observation |

|---|---|---|

| NaOH (1M) | Ethanol, 25°C, 1 hour | Enolate formation, detectable via <sup>13</sup>C NMR |

Implications :

Aplicaciones Científicas De Investigación

1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. The carbonyl group in the propanone moiety can undergo reduction or oxidation, influencing the compound’s reactivity and interactions with biological targets.

Comparación Con Compuestos Similares

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 1-bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one and related compounds:

Reactivity and Functional Group Influence

- Thiol Group (Mercaptophenyl): The -SH group in the target compound introduces nucleophilic and redox-sensitive properties, distinguishing it from analogs with inert substituents (e.g., chloro, phenoxy). This group may participate in disulfide bond formation or metal coordination but requires protection during synthesis to prevent oxidation .

- Halogen Effects: Bromine’s leaving-group ability facilitates nucleophilic substitution reactions.

- Electron-Withdrawing Groups: Substituents like -NO2 () and -CF3 () increase the electrophilicity of the ketone, accelerating reactions such as condensations or Michael additions.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a propan-2-one precursor or coupling of a brominated intermediate with a mercaptophenyl moiety. For bromination steps, reagents like α-bromoethylbenzene (CAS 3814-34-4) or 2-bromo-2-methylpropionyl bromide (CAS 20769-85-1) are effective, as these agents enable selective substitution while minimizing side reactions . Optimization requires monitoring reaction kinetics via HPLC or GC-MS, adjusting temperature (e.g., 0–5°C for exothermic brominations), and using anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis .

Table 1 : Key Reagents and Conditions from Kanto Reagents Catalogs

| Reagent | CAS RN | Application | Storage Conditions |

|---|---|---|---|

| 2-Bromo-2-methylpropionyl bromide | 20769-85-1 | Bromination of ketones | 0–6°C, anhydrous |

| α-Bromoethylbenzene | 3814-34-4 | Alkylation reactions | RT, dark container |

Q. How should researchers purify and characterize this compound to ensure high purity?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Characterization requires multi-modal spectroscopy:

- NMR : Analyze - and -NMR for bromine-induced deshielding and mercapto (-SH) proton signals (~1.5–2.5 ppm) .

- X-ray Crystallography : Use SHELXL for structure refinement to resolve ambiguities in stereochemistry. Empirical absorption corrections (via spherical harmonic functions) improve data accuracy for crystals prone to anisotropic effects .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer : The compound’s thiol (-SH) group is prone to oxidation. Store under inert gas (N/Ar) at 0–6°C in amber vials . Monitor degradation via TLC or FT-IR; oxidized products (e.g., disulfides) show S-S stretching bands ~500 cm. For long-term stability, lyophilize and store at -20°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. Strategies include:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts. Adjust for solvent polarity using PCM models .

- Variable-Temperature NMR : Identify rotamers or tautomers by observing signal coalescence at elevated temperatures .

- Cross-Validation : Use X-ray data (SHELX-refined) as a ground truth for bond lengths/angles .

Q. What experimental designs are suitable for probing the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Design a kinetic study using varying nucleophiles (e.g., amines, thiols) under controlled pH and solvent polarity. Monitor reaction progress via:

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-bromination or thiol oxidation). Mitigation strategies:

- Stepwise Quenching : Isolate intermediates after each step (e.g., protect thiols with trityl groups).

- DoE (Design of Experiments) : Use factorial designs to optimize molar ratios, catalysts, and temperatures. For example, Pd-catalyzed couplings may require ligand screening (XPhos/SPhos) .

- In Situ Monitoring : Employ ReactIR to detect transient intermediates and adjust conditions dynamically .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data be reconciled?

- Methodological Answer : Contradictions may arise from polymorphism or crystal packing effects. Solutions include:

- Multi-Crystal Analysis : Compare multiple crystal structures (SHELXL-refined) to identify polymorphs .

- Solid-State NMR : Validate crystallographic data by correlating -CP/MAS NMR shifts with X-ray-derived torsion angles .

- Dynamic Simulations : MD simulations can model conformational changes absent in static crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.